molecular formula C7H4ClN3O B1610044 6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde CAS No. 440094-14-4

6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde

Cat. No. B1610044
M. Wt: 181.58 g/mol
InChI Key: CGXVCQUILFHXJK-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound possesses a unique chemical structure that makes it a promising candidate for the development of new drugs with improved pharmacological properties. In

Scientific Research Applications

Synthesis of Chalcones and Dipyrazolopyridines 6-Chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, synthesized via Vilsmeier–Haack reaction, are used in the creation of chalcone analogues and dipyrazolo[3,4-b:4′,3′-e]pyridines (Quiroga et al., 2010).

Fluorescent Molecular Rotor Studies 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehydes are utilized in synthesizing fluorescent molecular rotors (FMRs), showcasing enhanced emission intensity in viscous environments. These FMRs possess donor-π-acceptor extended styryl groups and are effective in viscosity sensing (Jadhav & Sekar, 2017).

Pharmacological Interactions

Benzodiazepine Receptor Interaction A study synthesized and examined 3-acylaminomethyl-6-(chloro, iodo, and methyl)-2-(substituted phenyl)imidazo[1,2-b]pyridazines for their interaction with central and mitochondrial benzodiazepine receptors. Among these, 3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine showed selectivity for mitochondrial receptors (Barlin, Davies & Harrison, 1997).

properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-1-2-7-9-5(4-12)3-11(7)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXVCQUILFHXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446015
Record name 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde

CAS RN

440094-14-4
Record name 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Ding, Y Wu, L Liu, B Qi, Z Peng - Organic Letters, 2023 - ACS Publications
Herein we report a DNA-compatible Biginelli reaction to construct isocytosine scaffolds. This reaction utilizes a one-pot reaction of DNA-conjugated guanidines with aldehydes and …
Number of citations: 3 pubs.acs.org

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